2,3,5-Trifluorobenzenesulphonyl chloride CAS number
2,3,5-Trifluorobenzenesulphonyl chloride CAS number
An In-depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluorobenzenesulphonyl chloride is a specialized chemical reagent of significant interest in medicinal chemistry and organic synthesis. As a trifluorinated aromatic sulfonyl chloride, it serves as a critical building block for introducing the 2,3,5-trifluorobenzenesulfonyl moiety into target molecules. This functional group can profoundly influence the physicochemical and pharmacological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, with a focus on its practical application in a research setting.
The Chemical Abstracts Service (CAS) has assigned the number 914636-99-0 to 2,3,5-Trifluorobenzenesulphonyl chloride.[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key characteristics of 2,3,5-Trifluorobenzenesulphonyl chloride are summarized below.
| Property | Value | Source |
| CAS Number | 914636-99-0 | [1][2] |
| Molecular Formula | C₆H₂ClF₃O₂S | [1][3][4] |
| Molecular Weight | 230.59 g/mol | [1][3][5] |
| InChIKey | UOBDGEAGDFWWOQ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F | [4] |
| Appearance | Typically a solid or liquid | N/A |
| Purity | Commercially available with ≥97% purity | [5] |
Synthesis and Characterization
While specific, detailed preparations for 2,3,5-Trifluorobenzenesulphonyl chloride are not extensively published in peer-reviewed literature, its synthesis can be conceptualized through established methods for preparing aryl sulfonyl chlorides. A common and industrially relevant pathway involves the direct chlorosulfonation of a corresponding trifluorobenzene precursor.
The logical starting material for this synthesis is 1,2,4-trifluorobenzene. The introduction of the chlorosulfonyl group (-SO₂Cl) is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this transformation. The fluorine atoms on the benzene ring are deactivating and will direct the incoming electrophile; however, the regiochemistry can be complex, and isomeric products may form, necessitating robust purification methods like fractional distillation or column chromatography.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride.
Self-Validating Characterization: To ensure the identity and purity of the synthesized product, a suite of analytical techniques is required.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the substitution pattern and the absence of isomeric impurities.
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Will show characteristic strong absorptions for the S=O bonds (typically in the 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹ regions) and C-F bonds.
Chemical Reactivity and Mechanistic Insights
The utility of 2,3,5-Trifluorobenzenesulphonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluorinated phenyl ring.
This pronounced electrophilicity makes it an excellent substrate for nucleophilic substitution reactions. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.
Causality of Reactivity:
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Electrophilic Sulfur Center: The electron density on the sulfur atom is significantly reduced, making it highly susceptible to attack by nucleophiles.
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Chloride as a Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group, facilitating the substitution reaction.
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Role of Fluorine Atoms: The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted through the aromatic system to the sulfonyl group, further increasing the electrophilicity of the sulfur atom compared to a non-fluorinated analogue.
General Reaction Mechanism: Sulfonamide Formation
Caption: Reaction pathway for the formation of a sulfonamide from an amine.
Applications in Drug Development
In drug discovery, the sulfonamide functional group is a privileged scaffold, appearing in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. 2,3,5-Trifluorobenzenesulphonyl chloride provides a tool to install a unique trifluorinated aryl sulfonamide group.
Rationale for Use:
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Modulation of pKa: The electron-withdrawing nature of the trifluorophenyl group can lower the pKa of the sulfonamide N-H proton, influencing its ionization state at physiological pH and affecting properties like cell permeability and target binding.
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Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Blocking: C-F bonds are exceptionally strong. Introducing fluorine atoms at specific positions can block metabolic oxidation at those sites, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
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Conformational Control: The fluorine substituents can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially locking the molecule into a bioactive conformation and improving binding affinity.
Safety and Handling
2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[2][6]
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Hazards: It causes severe skin burns and serious eye damage (H314, H318).[2][5] Contact with water may liberate toxic gas.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[6][7]
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and prevent the buildup of electrostatic charge.[6] Keep the compound away from moisture, heat, open flames, and strong oxidizing agents.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Experimental Protocol: Synthesis of N-Benzyl-2,3,5-trifluorobenzenesulfonamide
This protocol provides a self-validating workflow for a typical sulfonamide synthesis using 2,3,5-Trifluorobenzenesulphonyl chloride.
Materials:
-
2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the final product.
-
Validation:
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the N-Benzyl-2,3,5-trifluorobenzenesulfonamide as a pure solid or oil.
-
Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.
-
References
- Santa Cruz Biotechnology. 2,3,5-Trifluorobenzenesulphonyl chloride | CAS 914636-99-0.
- ChemicalBook. 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE.
- Echemi. 2,4,5-Trifluorobenzenesulfonyl chloride.
- Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
- Fisher Scientific. SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 2,3,5-Trifluorobenzenesulfonyl chloride.
- Apollo Scientific. 3,4,5-Trifluorobenzenesulphonyl chloride - Safe handling.
- Sigma-Aldrich. 2,4,6-Trifluorobenzenesulfonyl chloride 97%.
- Sigma-Aldrich. SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.
- Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors.
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- PubChemLite. 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S).
- Request PDF. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- CymitQuimica. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride.
- Chemicalbook. PENTAFLUOROBENZENESULFONYL CHLORIDE Safety and Handling.
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